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Compound of Interest

Compound Name: ON 108600

Cat. No.: B10833152

Technical Support Center: ON 108600

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on identifying and minimizing the off-target effects
of ON 108600, a multi-kinase inhibitor. The information is presented in a question-and-answer
format through troubleshooting guides and frequently asked questions (FAQS).

Frequently Asked Questions (FAQSs)

Q1: What is ON 108600 and what are its primary targets?

Al: ON 108600 is a potent small molecule inhibitor that targets multiple protein kinases. Its
primary known targets are Casein Kinase 2 (CK2), TRAF2 and NCK-interacting kinase (TNIK),
and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and 1B
(DYRK1B).[1][2] It has demonstrated anti-proliferative and cytotoxic activities in various cancer
cell lines.[3]

Q2: What is the known mechanism of action of ON 1086007

A2: ON 108600 exerts its anti-cancer effects through the inhibition of its target kinases, which
are involved in numerous oncogenic signaling pathways.[3] Inhibition of these kinases by ON
108600 can lead to the suppression of cell cycle progression, induction of apoptosis
(programmed cell death), and inhibition of tubulin polymerization, resulting in a G2/M cell cycle
arrest.[3][4]
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Q3: What are off-target effects and why are they a concern with kinase inhibitors like ON
1086007

A3: Off-target effects occur when a drug or small molecule binds to and modulates the activity
of proteins other than its intended therapeutic target.[5][6] With kinase inhibitors, off-target
effects are a significant concern due to the high degree of structural similarity within the ATP-
binding pocket of the human kinome. These unintended interactions can lead to misleading
experimental results, cellular toxicity, and adverse side effects in clinical applications.

Q4: Has a comprehensive off-target profile for ON 108600 been published?

A4: Currently, a comprehensive, publicly available off-target profile for ON 108600 against a
broad panel of kinases is not readily available in the scientific literature. Therefore, it is crucial
for researchers using this compound to experimentally determine its selectivity profile within
their model system.

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known functions of
CK2, TNIK, or DYRK1 inhibition.

e Question: How can | determine if the observed phenotype is due to an off-target effect of ON
1086007 Answer:

o Dose-Response Comparison: Perform a dose-response curve for the observed phenotype
and compare it to the IC50 values for the inhibition of the primary targets (see Table 1). A
significant discrepancy in the potency may suggest an off-target effect.

o Use a Structurally Unrelated Inhibitor: Treat your cells with a structurally different inhibitor
that also targets CK2, TNIK, or DYRKL. If the unexpected phenotype is not replicated, it is
likely an off-target effect of ON 108600.

o Rescue Experiment: Attempt to rescue the phenotype by overexpressing the intended
target (e.g., a drug-resistant mutant of CK2, TNIK, or DYRKL). If the phenotype is not
reversed, it strongly suggests the involvement of other targets.
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Issue 2: ON 108600 is showing significant toxicity in my cell line at concentrations required for
target inhibition.

e Question: How can | distinguish between on-target and off-target toxicity? Answer:

o Counter-Screening: Perform a counter-screen using a cell line that does not express one
or more of the primary targets (if available). If toxicity persists, it is likely due to off-target
effects.

o Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the
expression of the intended targets. If this phenocopies the toxicity observed with ON
108600, it suggests the toxicity is at least partially on-target.

o Broad Kinase Profiling: Screen ON 108600 against a broad panel of kinases to identify
potential off-target kinases that are known to be involved in cellular toxicity pathways.

Issue 3: | am getting conflicting results when using ON 108600 in different cell lines.
e Question: Why might ON 108600 have different effects in different cell lines? Answer:

o Expression Levels of On- and Off-Targets: The relative expression levels of the intended
targets (CK2, TNIK, DYRK1) and any potential off-targets can vary significantly between
different cell lines. This can alter the overall cellular response to the inhibitor.

o Genetic Background: The genetic background of the cell lines, including the status of key
signaling pathways, can influence the cellular consequences of inhibiting the primary and
any off-targets.

o Drug Efflux Pumps: Differential expression of drug efflux pumps (e.g., P-glycoprotein) can
alter the intracellular concentration of ON 108600, leading to varied effects.

Quantitative Data

Table 1: Known IC50 Values for ON 108600
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Target IC50 (pM)
CK2al 0.05
CK2a2 0.005
TNIK 0.005
DYRK1A 0.016
DYRK1B 0.007
DYRK2 0.028

Data sourced from MedchemExpress and Sato et al., 2021.[1]
Experimental Protocols
1. Kinase Profiling Assay (Radiometric)

This protocol provides a general framework for assessing the selectivity of ON 108600 against
a panel of kinases.

e Principle: This assay measures the transfer of a radiolabeled phosphate from [y-33P]ATP to a
specific substrate by a kinase. Inhibition of the kinase by ON 108600 results in a decrease in
substrate phosphorylation.

o Materials:

o Purified recombinant kinases

[¢]

Kinase-specific substrates

ON 108600

[¢]

o

[y-33P]ATP

o

Kinase reaction buffer (typically contains Tris-HCI, MgClz, DTT)

[¢]

Phosphocellulose filter plates

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3417414/
https://www.benchchem.com/product/b10833152?utm_src=pdf-body
https://www.benchchem.com/product/b10833152?utm_src=pdf-body
https://www.benchchem.com/product/b10833152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10833152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o

Scintillation counter

e Procedure:

[e]

Prepare a serial dilution of ON 108600 in the kinase reaction buffer.

In a multi-well plate, add the kinase, its specific substrate, and the diluted ON 108600 or
vehicle control (DMSO).

Initiate the kinase reaction by adding [y-33P]ATP.
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated
substrate will bind to the filter, while the unincorporated [y-33P]ATP will be washed away.

Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid).
Dry the plate and measure the radioactivity in each well using a scintillation counter.

Calculate the percent inhibition for each concentration of ON 108600 and determine the
IC50 value for each kinase.

2. Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of ON 108600 with its targets and potential off-

targets in a cellular environment.

e Principle: The binding of a ligand (ON 108600) to a protein can increase its thermal stability.

CETSA measures the amount of soluble protein remaining after heating cell lysates or intact

cells to a specific temperature.

o Materials:

o

Cell line of interest

o ON 108600
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o DMSO (vehicle control)

o PBS

o Lysis buffer with protease and phosphatase inhibitors
o PCR tubes or plates

o Thermocycler

o Western blotting reagents and antibodies for target proteins

e Procedure:
o Culture cells to the desired confluency.
o Treat the cells with ON 108600 or DMSO for a specified time.
o Harvest the cells and resuspend them in PBS.
o Aliquot the cell suspension into PCR tubes.

o Heat the samples to a range of temperatures using a thermocycler for 3 minutes, followed
by cooling for 3 minutes at room temperature.

o Lyse the cells by freeze-thawing.

o Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins
by centrifugation.

o Analyze the soluble fractions by Western blotting using antibodies against the target
proteins (CK2, TNIK, DYRK1) and potential off-targets.

o Quantify the band intensities to determine the melting curves and the thermal shift induced
by ON 108600.

3. Affinity Chromatography-Mass Spectrometry (AC-MS)
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This protocol is for identifying the direct binding partners of ON 108600 from a complex protein

mixture.

e Principle: An immobilized version of ON 108600 is used to capture its binding partners from

a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

o Materials:

[e]

A version of ON 108600 functionalized with a linker for immobilization (e.g., biotinylated
ON 108600).

Affinity resin (e.g., streptavidin-coated beads).

Cell lysate from the cell line of interest.

Wash buffers.

Elution buffer.

Mass spectrometer.

e Procedure:

[¢]

Immobilize the functionalized ON 108600 onto the affinity resin.

Incubate the ON 108600-bound resin with the cell lysate to allow for protein binding.

As a control, incubate the lysate with resin that has not been coupled to the compound.

Wash the resin extensively to remove non-specifically bound proteins.

Elute the specifically bound proteins from the resin.

Separate the eluted proteins by SDS-PAGE.

Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

Prioritize candidate off-targets based on their abundance and specificity in the ON 108600
pulldown compared to the control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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